molecular formula C6H7F2N3O B8239993 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol

7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B8239993
M. Wt: 175.14 g/mol
InChI Key: GJZLIWKLESAEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrazolo-pyridine derivative characterized by a bicyclic structure containing a pyrazole ring fused to a partially saturated pyridine ring. Key features include:

  • Substituents: Two fluorine atoms at the 7-position and a hydroxyl group at the 3-position.
  • Saturation: The pyridine ring is partially hydrogenated (4,5,6,7-tetrahydro), conferring conformational flexibility .

Properties

IUPAC Name

7,7-difluoro-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-6(8)2-9-1-3-4(6)10-11-5(3)12/h9H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLIWKLESAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1)(F)F)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-difluoro-2-oxopropanoic acid with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol exhibit promising antitumor properties. Studies have shown that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives could effectively target and inhibit the growth of breast cancer cells by inducing programmed cell death pathways .

Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation. These findings are particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that this compound can exhibit inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics .

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Studies indicate that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .

Nanomaterials
The compound is also being investigated for its role in synthesizing nanomaterials. Its ability to act as a reducing agent in the synthesis of metal nanoparticles has been documented. These nanoparticles have applications in catalysis and drug delivery systems due to their high surface area and reactivity .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations that can lead to the development of more complex molecular architectures. This versatility makes it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals .

Case Studies

Study Title Focus Area Findings
Antitumor Activity of Pyrazolo CompoundsMedicinal ChemistryInduced apoptosis in breast cancer cells; potential for drug development.
Neuroprotective Properties of 7-Difluoro DerivativesNeurobiologyProtection against oxidative stress; implications for Alzheimer's treatment.
Antimicrobial Efficacy of Pyrazolo CompoundsMicrobiologyInhibition of bacterial growth; potential new antibiotic candidates.
Application in Polymer ScienceMaterial ScienceEnhanced thermal stability and mechanical properties in polymer matrices.
Synthesis of Nanoparticles using Pyrazolo CompoundsNanotechnologyEffective reducing agent for synthesizing metal nanoparticles; applications in catalysis.

Mechanism of Action

The mechanism of action of 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]pyridine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
7,7-Difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol 7-F₂, 3-OH C₇H₉F₂N₃O 201.17 g/mol High lipophilicity due to fluorination
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate dihydrochloride 7-COOEt, HCl salt C₁₀H₁₆Cl₂N₃O₂ 289.16 g/mol Ester group enhances solubility; salt form improves stability
5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid 5-Boc, 3-COOH, 1-CH₃ C₁₄H₂₀N₃O₄ 294.33 g/mol Bulky tert-butyl group may hinder receptor binding

Key Observations :

  • Fluorination : The target compound’s difluoro substitution distinguishes it from carboxylate or Boc-protected analogs, likely influencing electronic properties and metabolic resistance .
  • Hydroxyl vs.

Pyrazolo-Pyrimidine Analogs

Table 2: Comparison with Pyrazolo-Pyrimidines
Compound Name Core Structure Molecular Formula Molecular Weight Functional Groups Reference
3H-Pyrazolo[4,3-d]pyrimidin-7-ol Pyrimidine ring C₅H₄N₄O 136.11 g/mol 7-OH, unsaturated
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (dihydrochloride) Partially saturated C₆H₁₀Cl₂N₃O 218.07 g/mol 3-OH, HCl salt

Key Observations :

  • Bioavailability : The hydrochloride salt in improves aqueous solubility, whereas the free base form of the target compound may require formulation optimization.

Research Implications and Limitations

  • Structural Advantages : The 7,7-difluoro substitution may confer resistance to oxidative metabolism, a common issue in drug development .
  • Data Gaps: Limited pharmacological data in the evidence preclude definitive conclusions about biological activity.
  • Contradictions : lists a dihydrochloride salt with the same core but different substituents, highlighting the need for comparative solubility studies .

Biological Activity

7,7-Difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7F2N3OC_6H_7F_2N_3O with a molecular weight of approximately 195.6 g/mol. The compound features a pyrazolo[4,3-c]pyridine core with two fluorine atoms at the 7-position.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptors associated with key signaling pathways in cells.

These interactions can lead to significant alterations in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, derivatives of this compound demonstrated promising inhibitory effects. The structure-activity relationship (SAR) indicated that modifications at the 3-position could enhance potency against bacterial strains .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. Moreover, it has been suggested that the compound may inhibit the BCL6 protein involved in oncogenic signaling .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage. This activity could be beneficial in developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological Activity Target/Mechanism Reference
AntimicrobialMycobacterium tuberculosis
AnticancerCaspase activation in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antimicrobial Screening : A study conducted by AbbVie screened over 100,000 compounds and identified derivatives of this compound as effective inhibitors of Mycobacterium tuberculosis. The study emphasized the importance of structural modifications to enhance efficacy .
  • Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to a significant increase in apoptotic markers in various cancer cell lines. The mechanism was linked to the activation of intrinsic apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.